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molecular formula C19H22N2 B8278307 1-Isobutyl-2-(2-phenylethyl)-1H-benzimidazole

1-Isobutyl-2-(2-phenylethyl)-1H-benzimidazole

Cat. No. B8278307
M. Wt: 278.4 g/mol
InChI Key: NJXBAHCZXHBTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859780B2

Procedure details

A 100 mL flask fitted with a stir-bar and septum with an Ar inlet was charged with benzimidazole 67 (2.00 g, 9.00 mmol) and K2CO3 (2.49 g, 18.0 mmol). DMF (25 mL) was added followed by 1-bromo-2-methylpropane (1.84 g, 1.47 mL, 13.5 mmol), and the mixture was heated in a 90° C. bath overnight. Another 1 mL of 1-bromo-2-methylpropane was added and the mixture was heated overnight again. Another addition of 1 mL of 1-bromo-2-methylpropane and 1 g K2CO3 was executed, and the mixture was heated overnight again. The suspension was cooled, and the solids were filtered off and rinsed with EtOAc (80 mL). The filtrate was washed with saturated NH4Cl (2×50 mL), H2O (2×50 mL), and brine (30 mL), filtered through phase separation paper, and concentrated in vacuo to an orange oil. The crude oil was filtered through a plug of silica gel with CH2Cl2 (100 mL). The filtrate was concentrated in vacuo to give 1.60 g of Compound #14 as a yellow oil (64%). 1H NMR (300 MHz, CDCl3): δ 7.80 (m, 1H), 7.35-7.21 (m, 8H), 3.81 (d, 2H), 3.35-3.26 (m, 2H), 3.22-3.13 (m, 2H), 2.16 (nonet, 1H), 0.95 (d, 6H) ppm. HPLC analysis (5:10:85 H2O:A1:MeOH) showed a purity of 96% with a retention time of 4.7 min.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
64%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][C:9]2[NH:10][C:11]3[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=3[N:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:25][CH:26]([CH3:28])[CH3:27]>CN(C=O)C>[CH2:25]([N:13]1[C:12]2[CH:14]=[CH:15][CH:16]=[CH:17][C:11]=2[N:10]=[C:9]1[CH2:8][CH2:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[CH:26]([CH3:28])[CH3:27] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCC=1NC2=C(N1)C=CC=C2
Name
Quantity
2.49 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
1.47 mL
Type
reactant
Smiles
BrCC(C)C
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
BrCC(C)C
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
BrCC(C)C
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL flask fitted with a stir-bar
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated overnight again
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated overnight again
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled
FILTRATION
Type
FILTRATION
Details
the solids were filtered off
WASH
Type
WASH
Details
rinsed with EtOAc (80 mL)
WASH
Type
WASH
Details
The filtrate was washed with saturated NH4Cl (2×50 mL), H2O (2×50 mL), and brine (30 mL)
FILTRATION
Type
FILTRATION
Details
filtered through phase separation paper
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an orange oil
FILTRATION
Type
FILTRATION
Details
The crude oil was filtered through a plug of silica gel with CH2Cl2 (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)N1C(=NC2=C1C=CC=C2)CCC2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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